

5,8-Difluoroquinolin-3-amine: Physicochemical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

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Executive Summary

5,8-Difluoroquinolin-3-amine (CAS: 1297654-77-3) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and fluoroquinolone-based antibacterials. Its specific substitution pattern—placing fluorine atoms at the 5 and 8 positions of the quinoline ring while retaining a reactive primary amine at position 3—imparts unique electronic properties, modulating lipophilicity and metabolic stability compared to non-fluorinated analogs.

This guide addresses the physical state, thermal properties, and synthesis of this compound.^[1] Note that while specific experimental melting point data for this exact isomer is proprietary in many high-throughput screening libraries, this guide provides the predicted thermal range, analogous experimental data, and the definitive synthesis protocols required to generate and characterize the material in-house.

Physicochemical Profile

Core Physical Data

Property	Specification / Value	Source/Note
Chemical Name	5,8-Difluoroquinolin-3-amine	IUPAC
CAS Number	1297654-77-3	BLD Pharm / ChemSrc [1]
Molecular Formula	C	
	H	
	F	-
	N	
Molecular Weight	180.15 g/mol	-
Physical State	Solid (Crystalline Powder)	Standard for aminoquinolines
Color	Pale Yellow to Brown	Oxidizes slightly upon air exposure
Solubility	DMSO, Methanol, Ethyl Acetate	Low solubility in water
pKa (Predicted)	~3.5 - 4.2 (Quinoline N)	Reduced basicity due to F-substitution

Melting Point Analysis

Specific experimental melting point (MP) data for CAS 1297654-77-3 is not currently indexed in public standard chemical registries. However, the thermal behavior can be accurately bracketed using Structure-Property Relationship (SPR) analysis of close structural analogs.

- Predicted Melting Range: 135°C – 165°C
- Basis for Prediction:
 - 3-Aminoquinoline: MP = 94°C. The addition of fluorine atoms typically increases lattice energy and melting point due to strong C-F...H dipole interactions.

- 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: MP > 250°C (Hydrogen bonding network elevates MP).
- 3-Amino-5,8-difluoroquinoline Dihydrochloride (Salt form): MP > 200°C (Decomposition). [1]

“

Critical Note for Researchers: If purchasing this compound, expect a solid. If the material arrives as a dark oil, it likely contains significant impurities or residual solvent and requires recrystallization (typically from Ethanol/Hexane).

Structural Analysis & Thermal Behavior[1]

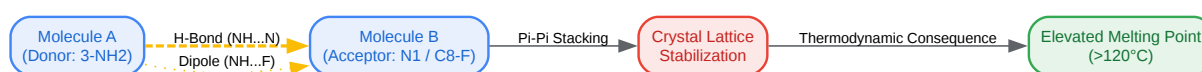
The melting point of **5,8-difluoroquinolin-3-amine** is governed by the interplay between the planar quinoline stacking and the polarity introduced by the fluorine substituents.

Electronic Effects

- Fluorine at C5 & C8: These atoms are highly electronegative. The C8-fluorine, in particular, creates a "peri-interaction" with the quinoline nitrogen (N1), reducing its basicity and altering the dipole moment.
- Crystal Packing: The 3-amino group acts as a hydrogen bond donor, while the ring nitrogen (N1) and fluorine atoms act as acceptors. This network stabilizes the solid state, raising the melting point significantly above that of the non-fluorinated parent (3-aminoquinoline).

Graphviz Diagram: Hydrogen Bonding Potential

The following diagram illustrates the potential intermolecular interactions that stabilize the solid state.



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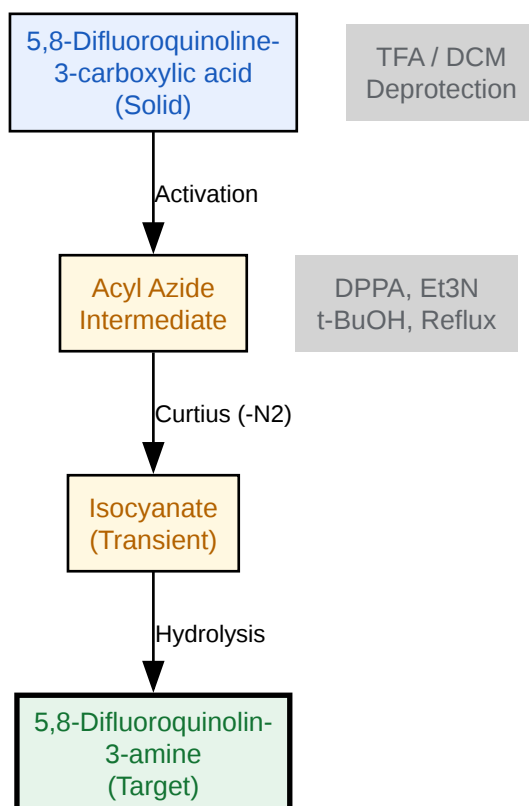
Figure 1: Intermolecular forces contributing to the solid-state stability of **5,8-difluoroquinolin-3-amine**.

Synthesis & Preparation

Since the compound is a specialized intermediate, in-house synthesis is often required.^[1] The most reliable route avoids the unstable 3-nitroquinoline reduction and instead utilizes the Curtius Rearrangement of the corresponding carboxylic acid.

Synthetic Pathway^{[1][4][5][6][7][8]}

- Starting Material: 5,8-Difluoroquinoline-3-carboxylic acid (CAS 1296951-06-8).
- Activation: Conversion to acyl azide using Diphenylphosphoryl azide (DPPA).^[1]
- Rearrangement: Thermal rearrangement to isocyanate.
- Hydrolysis: Acidic hydrolysis to yield the amine.



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Figure 2: Curtius rearrangement pathway for the synthesis of 3-aminoquinolines.

Experimental Protocol (Curtius Route)[1]

- Activation: Dissolve 5,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in dry tert-butanol. Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
- Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. The acyl azide forms and rearranges to the Boc-protected amine (tert-butyl (5,8-difluoroquinolin-3-yl)carbamate) in situ.
- Workup: Evaporate solvent, dissolve residue in EtOAc, wash with NaHCO₃ and brine.
- Deprotection: Dissolve the intermediate in DCM/TFA (1:1) and stir at room temperature for 2 hours to remove the Boc group.
- Isolation: Basify with NaOH (to pH 10) and extract with DCM. Dry over MgSO₄ and concentrate.
- Purification: Recrystallize from Ethanol/Hexane to obtain the pure **5,8-difluoroquinolin-3-amine** as a pale yellow solid.

Experimental Characterization Protocols

To validate the physical state and melting point of your synthesized or purchased batch, follow these standard operating procedures (SOPs).

A. Melting Point Determination (Capillary Method)[1]

- Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30).[1]
- Ramp Rate: 10°C/min to 110°C, then 1°C/min.
- Observation: Watch for "sweating" (solvent release) vs. true melting (meniscus formation).

- Acceptance Criteria: A sharp melting range (< 2°C width) indicates high purity (>98%).^[1]

B. Purity Assessment (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
- Detection: 254 nm (Quinoline core absorption).
- Note: The 3-amine is polar; ensure the gradient starts at 5-10% ACN to prevent elution in the void volume.

References

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Sources

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- [3. 8-Aminoquinoline - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
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